molecular formula C11H17NS B1385737 3-[(Tert-butylsulfanyl)methyl]aniline CAS No. 28288-27-9

3-[(Tert-butylsulfanyl)methyl]aniline

Cat. No.: B1385737
CAS No.: 28288-27-9
M. Wt: 195.33 g/mol
InChI Key: UALMRUHIVCQBGA-UHFFFAOYSA-N
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Description

3-[(Tert-butylsulfanyl)methyl]aniline, also known as Benzenamine, 3-[(1,1-dimethylethyl)thio]methyl-, is an organic compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol . This compound features a tert-butylsulfanyl group attached to a methyl group, which is further connected to an aniline moiety. It is primarily used in various chemical synthesis processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butylsulfanyl)methyl]aniline typically involves the reaction of 3-chloromethyl aniline with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(Tert-butylsulfanyl)methyl]aniline is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Tert-butylsulfanyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved include inhibition of specific enzymes and alteration of signal transduction processes .

Comparison with Similar Compounds

    3-[(Methylsulfanyl)methyl]aniline: Similar structure but with a methylsulfanyl group instead of tert-butylsulfanyl.

    3-[(Ethylsulfanyl)methyl]aniline: Contains an ethylsulfanyl group.

    3-[(Isopropylsulfanyl)methyl]aniline: Features an isopropylsulfanyl group.

Uniqueness: 3-[(Tert-butylsulfanyl)methyl]aniline is unique due to the presence of the bulky tert-butylsulfanyl group, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .

Biological Activity

3-[(Tert-butylsulfanyl)methyl]aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and biochemical data to elucidate the compound's biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tert-butylsulfanyl group attached to a methyl-aniline structure. Its chemical formula is C11H17NSC_{11}H_{17}NS, and it possesses unique properties that influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce cytotoxic effects on several human cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Cervical Cancer (HeLa)
  • Liver Cancer (HepG2)
  • Skin Cancer (A431)
  • Lung Cancer (A549)

The compound's anticancer activity is attributed to its ability to inhibit proliferative pathways and induce apoptosis in cancer cells. This effect is likely mediated through specific interactions with cellular receptors and enzymes involved in cell growth regulation .

The precise mechanisms through which this compound exerts its biological effects are complex and multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Receptor Interaction : It is hypothesized that the compound interacts with specific cell surface receptors, modulating signaling pathways that lead to apoptosis.
  • Cellular Uptake : The transport mechanisms facilitating the compound's entry into cells are crucial for its bioactivity. Research suggests it interacts with transport proteins that enhance cellular uptake .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced cytotoxicity against cancer cells compared to standard treatments. The study highlighted its potential as a lead compound for developing new anticancer agents .
  • Study 2 : Another investigation focused on the antimicrobial efficacy of the compound against resistant bacterial strains. Results indicated significant inhibition zones in agar diffusion tests, confirming its potential as an antibiotic candidate .

Data Table: Biological Activity Summary

Biological ActivityEffectTarget Organisms/CellsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaE. coli, MRSA
AnticancerInduces cytotoxicityMCF-7, HeLa, HepG2, A431, A549
Enzyme InhibitionInhibits key metabolic enzymesVarious cellular pathways

Properties

IUPAC Name

3-(tert-butylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALMRUHIVCQBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.